molecular formula C6H6N4O B8202607 8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 63744-30-9

8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B8202607
CAS No.: 63744-30-9
M. Wt: 150.14 g/mol
InChI Key: WLQQWHJJEDBXFU-UHFFFAOYSA-N
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Description

8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound belonging to the triazolopyrazine class of nitrogen-containing heterocycles, which serve as privileged scaffolds in pharmaceutical and agrochemical research . The molecular structure consists of a triazole ring fused to a methoxy-substituted pyrazine, forming a bicyclic system that is of significant interest in drug discovery. This compound functions as a versatile chemical building block for synthesizing more complex molecules. Researchers utilize this and related triazolopyrazine cores in the exploration of metabotropic glutamate receptor (mGluR) modulators , particularly for the mGlu5 subtype . Positive allosteric modulation of mGlu5 receptors is a recognized pathway for investigating potential treatments for central nervous system (CNS) disorders, including schizophrenia and cognitive deficits associated with neurodegenerative conditions . The methoxy substituent at the 8-position is a critical modification that can influence the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable point of diversification for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-11-6-5-9-8-4-10(5)3-2-7-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQQWHJJEDBXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401278058
Record name 8-Methoxy-1,2,4-triazolo[4,3-a]pyrazine
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Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63744-30-9
Record name 8-Methoxy-1,2,4-triazolo[4,3-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63744-30-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methoxy-1,2,4-triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Methoxy 1 2 3 Triazolo 4,3 a Pyrazine and Its Derivatives

Strategies for the Construction of themdpi.comresearchgate.netresearchgate.netTriazolo[4,3-a]pyrazine Core

The formation of the mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine ring system is a critical step that has been approached through several synthetic routes. These methods typically involve the annulation of a triazole ring onto a pre-existing pyrazine (B50134) substrate.

Cyclocondensation reactions are fundamental to the synthesis of fused heterocyclic systems. In the context of the mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine core, the most prevalent strategy involves the condensation and subsequent cyclization of a hydrazine-substituted pyrazine with a suitable one-carbon electrophile. This process effectively builds the triazole ring onto the pyrazine core. For instance, the reaction of a 2-hydrazinylpyrazine (B104995) derivative with reagents like orthoesters or aldehydes initiates a sequence of condensation and intramolecular cyclization, often under thermal or acidic conditions, to yield the fused bicyclic system. nih.gov The versatility of this approach allows for the incorporation of various substituents on the triazole ring by selecting the appropriate carbonyl compound or its equivalent.

The most widely documented method for constructing the mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine core begins with a substituted pyrazine, which is first converted to a hydrazine (B178648) derivative. nih.gov This key intermediate, typically a 2-hydrazinylpyrazine, is then cyclized to form the fused triazole ring.

A common starting material is 2,3-dichloropyrazine. nih.govsemanticscholar.org Nucleophilic substitution of one chlorine atom with hydrazine hydrate (B1144303) affords 2-chloro-3-hydrazinylpyrazine (B1583919). nih.gov This intermediate is then subjected to cyclization with a one-carbon synthon. For example, refluxing with triethoxymethane leads to the formation of 8-chloro- mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine. nih.gov

Alternatively, the hydrazinylpyrazine can be condensed with an aldehyde to form a hydrazone, which then undergoes oxidative cyclization. researchgate.net This method allows for the introduction of various substituents at the 3-position of the final compound, depending on the aldehyde used. Oxidizing agents such as N-chlorosuccinimide (NCS) or chloramine-T can be employed to facilitate this ring closure under mild conditions. researchgate.netmdpi.com

Table 1: Examples of Triazole Ring Formation from Pyrazine Hydrazine Derivatives

Starting PyrazineReagentsKey IntermediateCyclizing Agent / ConditionProduct CoreReference
2,3-DichloropyrazineHydrazine hydrate2-Chloro-3-hydrazinylpyrazineTriethoxymethane, reflux8-Chloro- mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine nih.gov
2-Chloro-3-hydrazinylpyrazineVarious aldehydesPyridylhydrazonesN-Chlorosuccinimide (NCS)3-Substituted-8-chloro- mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazines researchgate.net
2-Chloro-3-hydrazinylpyrazineVarious aldehydesPyridylhydrazonesChloramine-T3-Substituted-8-chloro- mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazines researchgate.net

Another related approach involves the cyclization of 2-hydrazinopyrimidines with acylating agents, which can rearrange to form stable triazolo systems; this highlights a parallel strategy in related azine heterocycles. researchgate.net

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all reactants, are a highly efficient tool in synthetic chemistry. While MCRs have been developed for various heterocyclic systems, including triazolopyrimidines, their application for the direct synthesis of the mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine core is less commonly reported. researchgate.net A hypothetical MCR could involve the one-pot reaction of 2,3-dichloropyrazine, hydrazine, and an aldehyde, which would proceed through the formation of the hydrazinylpyrazine and subsequent oxidative cyclization in a single synthetic operation.

Introduction of the Methoxy (B1213986) Group at the 8-Position

Once the triazolo[4,3-a]pyrazine core is established, or by using a suitably substituted precursor, the methoxy group can be introduced at the 8-position. This is typically achieved via nucleophilic substitution on an activated precursor or by carrying the methoxy substituent through the cyclization sequence.

The most direct method for introducing the methoxy group is through nucleophilic aromatic substitution (SNAr) on an 8-halo- mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine derivative. As established in section 2.1.2, 8-chloro- mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine is a readily accessible intermediate. nih.govresearchgate.net This compound can be treated with a methoxide (B1231860) source, such as sodium methoxide in methanol (B129727) or a similar solvent system, to displace the chloride and install the methoxy group. researchgate.net This reaction is facilitated by the electron-deficient nature of the pyrazine ring system, which activates the 8-position towards nucleophilic attack. A similar strategy has been successfully used to synthesize analogous 8-aryloxy derivatives. semanticscholar.org

Table 2: Direct Alkoxylation of 8-Chloro- mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine

SubstrateReagentSolventProductReference
8-Chloro- mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazineSodium Methoxide (NaOMe)Methanol (MeOH)8-Methoxy- mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine researchgate.net
8-Chloro- mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine2-Fluoro-4-nitrophenol / K2CO3DMF8-(2-Fluoro-4-nitrophenoxy)- mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine semanticscholar.org

Precursor Functionalization and Subsequent Cyclization

An alternative strategy involves utilizing a pyrazine precursor that already contains the methoxy group at the desired position prior to the formation of the triazole ring. This route would begin with a starting material such as 2-chloro-3-methoxypyrazine. This compound would first be reacted with hydrazine hydrate to form the key intermediate, 2-hydrazinyl-3-methoxypyrazine.

Following the formation of this methoxy-substituted hydrazine, the subsequent cyclization to form the triazole ring would be carried out using the methods described previously (Section 2.1.2), such as reaction with an orthoester or an aldehyde followed by oxidation. This pathway secures the methoxy group at the 8-position of the final fused heterocycle from the outset, avoiding the need for a post-cyclization substitution step.

Control of Regioselectivity in Synthetic Pathways

Regiochemical Challenges in Triazole Annulation

The construction of the semanticscholar.orgresearchgate.netnih.govtriazolo[4,3-a]pyrazine ring system often involves the annulation of a 1,2,4-triazole (B32235) ring onto a pyrazine core. A significant challenge in this process is controlling the regioselectivity, particularly when using unsymmetrically substituted pyrazine precursors. The cyclization can potentially lead to the formation of isomeric products, which can be difficult to separate and may exhibit different biological activities.

For instance, the reaction of a substituted 2-hydrazinylpyrazine with a one-carbon electrophile can theoretically yield two different regioisomers. The desired semanticscholar.orgresearchgate.netnih.govtriazolo[4,3-a]pyrazine isomer is formed when cyclization occurs at the N1 position of the pyrazine ring, while cyclization at the N4 position would lead to the isomeric semanticscholar.orgresearchgate.netnih.govtriazolo[1,5-a]pyrazine. The electronic and steric properties of the substituents on the pyrazine ring play a crucial role in directing the regiochemical outcome of this cyclization.

Selective Substitution Strategies on the Pyrazine Ring

To overcome the challenges of regioselectivity, synthetic strategies often focus on the selective functionalization of the pyrazine ring prior to the triazole annulation. This approach allows for the introduction of directing groups that favor the formation of the desired isomer.

A common strategy involves starting with a pre-functionalized pyrazine, such as 2,3-dichloropyrazine. nih.gov Nucleophilic substitution of one of the chloro groups with hydrazine hydrate provides a key intermediate, 2-chloro-3-hydrazinylpyrazine. researchgate.net The remaining chloro group at the 8-position can then be displaced by a methoxy group using sodium methoxide. This sequence ensures that the subsequent cyclization to form the triazole ring occurs in a regiochemically defined manner, leading specifically to the 8-methoxy- semanticscholar.orgresearchgate.netnih.govtriazolo[4,3-a]pyrazine core.

Late-stage functionalization (LSF) has also emerged as a powerful tool for introducing substituents onto the triazolopyrazine scaffold. nih.govnih.gov This can involve radical chemistry, such as photoredox catalysis, to introduce alkyl groups at specific positions on the pyrazine ring. nih.govresearchgate.net These methods bypass the need for de novo synthesis and can provide access to a wider range of derivatives. nih.gov

Advanced Synthetic Protocols and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. rsc.org This has led to the exploration of advanced protocols for the synthesis of triazolopyrazines, including microwave-assisted synthesis, catalyst-free methodologies, and solid-phase techniques.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique that can significantly reduce reaction times, improve yields, and minimize the formation of byproducts. nih.govrsc.org The direct interaction of microwaves with the reactant molecules leads to rapid and uniform heating, often resulting in cleaner reactions compared to conventional heating methods. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days Minutes
Yield Often moderate Generally high to quantitative beilstein-journals.org
Energy Efficiency Lower Higher rsc.org

| Byproduct Formation | Can be significant | Often reduced nih.gov |

Catalyst-Free Methodologies

The development of catalyst-free synthetic methods is another key aspect of green chemistry, as it eliminates the need for potentially toxic and expensive metal catalysts. researchgate.net Several catalyst-free approaches have been reported for the synthesis of triazole-fused heterocycles. researchgate.netmdpi.com

These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions, such as thermal or microwave irradiation. For example, the synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved through a catalyst-free tandem reaction under microwave conditions. mdpi.com A similar approach could be envisioned for the synthesis of triazolopyrazines, where the reaction of a suitable hydrazinopyrazine with an appropriate electrophile could proceed without the need for a catalyst, thereby simplifying the reaction workup and reducing waste.

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers several advantages for the preparation of compound libraries, including ease of purification and the potential for automation. mdpi.com This technique involves attaching the starting material to a solid support (resin) and carrying out the synthetic transformations in a stepwise manner. After each step, excess reagents and byproducts can be easily removed by filtration.

While not extensively reported for 8-methoxy- semanticscholar.orgresearchgate.netnih.govtriazolo[4,3-a]pyrazine specifically, solid-phase methods have been successfully employed for the synthesis of other triazole-containing heterocycles. researchgate.net A solid-phase approach to triazolopyrazines could involve anchoring a pyrazine precursor to a resin, followed by sequential reactions to introduce the desired substituents and form the triazole ring. This would be particularly useful for generating a library of derivatives for structure-activity relationship (SAR) studies.

Solvent-Free and Environmentally Benign Reaction Conditions

The pursuit of sustainable chemical synthesis has driven research towards minimizing or eliminating the use of hazardous organic solvents, which are often volatile, toxic, and difficult to dispose of. In the context of synthesizing 8-Methoxy- tubitak.gov.trresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine and its analogues, several strategies have emerged that focus on solvent-free reactions or the use of greener solvent alternatives, often in combination with energy-efficient techniques.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has gained prominence as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various triazole-fused heterocycles. While specific literature detailing the microwave-assisted synthesis of 8-Methoxy- tubitak.gov.trresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine is not abundant, the synthesis of structurally related compounds provides strong evidence for its feasibility.

For instance, the microwave-assisted synthesis of 8-chloro- tubitak.gov.trresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine derivatives has been reported, highlighting the advantages of high yields, facile work-up, and environmental friendliness. tubitak.gov.trresearchgate.net This methodology typically involves the reaction of a di-chloroheterocycle with hydrazine hydrate, followed by cyclization, with microwave irradiation being used to drive one or more steps of the reaction sequence. tubitak.gov.tr Given the structural similarity between the pyridine (B92270) and pyrazine cores, it is highly probable that a similar microwave-assisted approach could be effectively employed for the synthesis of 8-chloro- tubitak.gov.trresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine, a key precursor to the target methoxy derivative.

Furthermore, microwave-assisted sequential one-pot syntheses have been developed for other related heterocyclic systems, such as 8-substituted pyrazolo[1,5-a] tubitak.gov.trtubitak.gov.trnih.govtriazines. nih.govmdpi.com These one-pot procedures are particularly advantageous from a green chemistry perspective as they minimize the need for isolation and purification of intermediates, thereby reducing solvent consumption and waste generation. nih.gov

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. This technique has been utilized for the synthesis of various heterocyclic compounds.

Reports on the ultrasound-assisted synthesis of 1,2,4-triazolo[1,5-a]pyrimidines demonstrate the benefits of this method, including shorter reaction times, mild conditions, and excellent yields compared to conventional heating. researchgate.net The application of ultrasound has been shown to promote the efficient synthesis of a range of nitrogen-containing heterocycles. mdpi.com While a specific protocol for the ultrasound-assisted synthesis of 8-Methoxy- tubitak.gov.trresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine has not been detailed in the reviewed literature, the successful application of this technology to analogous systems suggests its potential as a viable and environmentally friendly synthetic route.

Solvent-Free or Reduced-Solvent Nucleophilic Substitution:

A common route to 8-alkoxy- tubitak.gov.trresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazines involves the nucleophilic substitution of a leaving group, typically a halogen, at the 8-position with an alkoxide. Conventional methods often employ organic solvents. However, greener alternatives are being explored.

One general approach for the coupling of alcohols with halogeno-heterocycles involves the use of a base like potassium hydroxide (B78521) with a phase-transfer catalyst such as 18-crown-6 (B118740) in a higher-boiling, less-polar solvent like toluene, which can sometimes be used in reduced amounts. acs.org While not entirely solvent-free, optimizing such reactions to minimize solvent volume is a step towards more environmentally benign processes. The synthesis of related 8-amino derivatives has been achieved by reacting the chloro precursor directly with an excess of the amine, which also acts as the solvent, thereby eliminating the need for an additional organic solvent. nih.gov This "neat" reaction condition is a hallmark of solvent-free synthesis.

The following table summarizes potential environmentally benign approaches for the synthesis of the key intermediate, 8-chloro- tubitak.gov.trresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine, based on methodologies reported for analogous compounds.

MethodologyKey FeaturesPotential ApplicationReference Analogue
Microwave-Assisted SynthesisRapid heating, shorter reaction times, higher yields, reduced side products.Cyclization of 2-chloro-3-hydrazinylpyrazine with a one-carbon synthon.8-chloro- tubitak.gov.trresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine
Ultrasound-Assisted SynthesisEnhanced reaction rates at lower bulk temperatures, mild conditions.Formation of the triazole ring system.1,2,4-triazolo[1,5-a]pyrimidines
One-Pot SynthesisMinimizes intermediate isolation, reduces solvent waste and energy consumption.Sequential hydrazinolysis and cyclization of 2,3-dichloropyrazine.8-substituted pyrazolo[1,5-a] tubitak.gov.trtubitak.gov.trnih.govtriazines

Mechanistic Investigations of Reactions Involving 8 Methoxy 1 2 3 Triazolo 4,3 a Pyrazine

Elucidation of Core Ring Formation Mechanisms

The formation of the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine core generally involves the condensation and subsequent cyclization of a substituted hydrazinylpyrazine with a one-carbon electrophile. A common synthetic route starts with a halogenated pyrazine (B50134), which is first reacted with hydrazine (B178648) hydrate (B1144303) to introduce the hydrazinyl group. nih.gov

The key step in forming the triazole ring is the reaction of the hydrazinylpyrazine intermediate with an orthoester, such as triethyl orthoformate or trimethyl orthoformate, in the presence of an acid catalyst like p-toluenesulfonic acid monohydrate. acs.org The mechanism proceeds through the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization. The final step is the elimination of alcohol and water to afford the aromatic triazolopyrazine ring system.

Table 1: Reagents and Conditions for Core Ring Formation

Starting Material Reagents Conditions Product
Halogen-hydrazinylpyrazine Triethyl orthoformate, p-toluenesulfonic acid monohydrate Toluene, reflux Halogeno- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine

Detailed Analysis of Nucleophilic Substitution Pathways

The pyrazine ring of the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine system is electron-deficient, making it susceptible to nucleophilic substitution reactions. nih.gov Investigations into the reactions of halogenated triazolopyrazines with nucleophiles have revealed a fascinating and unconventional substitution pattern known as tele-substitution. acs.orgbeilstein-journals.org

Instead of the expected ipso-substitution, where the nucleophile replaces the halogen at the same position, the nucleophile preferentially attacks a different carbon atom of the pyrazine ring. Specifically, for 5-halogenated nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazines, nucleophilic attack predominantly occurs at the C8 position, leading to the 8-substituted product. beilstein-journals.orgbeilstein-journals.org This phenomenon has been observed with various nucleophiles, including amines and alkoxides. acs.orgbeilstein-journals.org

A proposed mechanism for this tele-substitution involves the nucleophilic addition to the C8 position, followed by a rearrangement and subsequent elimination of the halide ion from the C5 position. acs.org The preference for this pathway is influenced by the nature of the nucleophile and the reaction conditions.

Exploration of Oxidative Cyclization Mechanisms

An alternative and efficient method for the synthesis of the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine core is through oxidative cyclization. This one-pot synthesis involves the reaction of a 2-chloro-3-hydrazinylpyrazine (B1583919) with an aldehyde in the presence of an oxidizing agent. researchgate.net

Chloramine-T trihydrate has been successfully employed as a safe and convenient oxidizing agent for this transformation. researchgate.net The mechanism is believed to proceed via the formation of a hydrazone intermediate from the reaction of the hydrazinylpyrazine and the aldehyde. The oxidizing agent then facilitates the intramolecular cyclization with concomitant aromatization to yield the final 8-chloro- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives in high yields. researchgate.net This method offers the advantage of mild reaction conditions and short reaction times. researchgate.net

Another study on the related nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine system using N-chlorosuccinimide (NCS) as an oxidative cyclizing agent suggests a mechanism involving the initial formation of a chlorohydrazone. mdpi.com This intermediate then loses HCl to generate a nitrilimine, which undergoes intramolecular cyclization to form the fused triazole ring. mdpi.com A similar mechanism can be postulated for the formation of the triazolopyrazine ring system.

Regiochemical Dynamics in Arylation and Alkoxylation Reactions

The regiochemistry of substitution on the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold is highly dependent on the reaction conditions and the nature of the attacking nucleophile. As discussed in the context of nucleophilic substitution, the phenomenon of tele-substitution plays a dominant role.

In alkoxylation reactions of 5-chloro- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazines, a mixture of the 5-substituted (ipso) and 8-substituted (tele) products is often observed. The ratio of these isomers can be influenced by the reaction parameters. For instance, the use of an excess of the alcohol nucleophile and a base can shift the selectivity towards the formation of the 8-alkoxy isomer. acs.org This suggests that a "softer" nucleophile, potentially solvated by excess alcohol, favors the tele-substitution pathway. acs.org

Similarly, in amination reactions of 5-chloro-3-(4-chlorophenyl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine with various primary amines, exclusive formation of the 8-amino substituted product (tele-substitution) was observed. beilstein-journals.orgbeilstein-journals.org This highlights the strong directing effect of the heterocyclic core in these reactions.

Table 2: Regioselectivity in Nucleophilic Substitution of 5-Halogenated nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazines

Nucleophile Major Product Minor Product Reference
Alkoxides 8-alkoxy (tele) 5-alkoxy (ipso) acs.org

Computational Studies on Reaction Energetics and Transition States

While specific computational studies on the reaction energetics and transition states of 8-Methoxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine are not extensively reported in the literature, computational methods such as density functional theory (DFT) have been applied to related heterocyclic systems to understand their stability and reactivity. semanticscholar.org

For the broader class of energetic materials based on fused heterocyclic backbones like bis-oxadiazolo-pyrazine, DFT calculations have been used to determine properties such as heat of formation, density, and detonation velocities. semanticscholar.org These studies correlate electronic properties, like the HOMO-LUMO bandgap, with the sensitivity and stability of the compounds. semanticscholar.org

Such computational approaches could be invaluable in elucidating the mechanisms of reactions involving 8-Methoxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine. By modeling the reaction pathways, calculating the energies of intermediates and transition states, it would be possible to gain a deeper understanding of the factors controlling the regioselectivity observed in nucleophilic substitution reactions and to predict the feasibility of different synthetic routes.

Advanced Spectroscopic and Analytical Techniques for Research Purposes

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the confirmation of the compound's complex bicyclic framework. Both ¹H and ¹³C NMR are routinely employed to characterize derivatives of the rsc.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyrazine scaffold. unimelb.edu.aubeilstein-journals.org

Proton (¹H) NMR spectroscopy is used to identify the number, connectivity, and chemical environment of protons in a molecule. For 8-Methoxy- rsc.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyrazine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazine (B50134) and triazole rings, as well as the methoxy (B1213986) group.

The aromatic region of the spectrum would feature signals for the three protons on the heterocyclic core. The proton on the triazole ring (H-3) and the two protons on the pyrazine ring (H-5 and H-6) would appear as distinct multiplets or singlets, with their chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effect of the methoxy group. The methoxy group itself would present as a sharp singlet in the upfield region of the spectrum, typically around 3.8-4.1 ppm, integrating to three protons.

Interactive Table: Predicted ¹H NMR Chemical Shifts
Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3 (Triazole)8.5 - 9.0Singlet (s)1H
H-5 (Pyrazine)7.8 - 8.2Doublet (d)1H
H-6 (Pyrazine)7.2 - 7.6Doublet (d)1H
-OCH₃4.0 - 4.2Singlet (s)3H

Note: These are predicted values based on the general characteristics of the triazolopyrazine scaffold and are subject to variation based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides confirmation of the carbon skeleton of the molecule. Each unique carbon atom in 8-Methoxy- rsc.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyrazine is expected to produce a distinct signal in the ¹³C NMR spectrum. The spectrum would show a total of six signals: five for the carbons in the fused heterocyclic rings and one for the methoxy carbon.

The carbons of the pyrazine and triazole rings are expected to resonate in the downfield region (typically >110 ppm) due to their aromaticity and proximity to electronegative nitrogen atoms. The carbon atom attached to the methoxy group (C-8) would be significantly shifted downfield due to the deshielding effect of the oxygen atom. The methoxy carbon itself will appear in the upfield region, typically between 50-60 ppm. Analysis of ¹³C NMR spectra for related triazolopyrazine derivatives confirms these general chemical shift regions. unimelb.edu.aunih.gov

Interactive Table: Predicted ¹³C NMR Chemical Shifts
Carbon PositionPredicted Chemical Shift (δ, ppm)
C-3 (Triazole)145 - 150
C-5 (Pyrazine)125 - 130
C-6 (Pyrazine)110 - 115
C-8 (Pyrazine)155 - 160
C-8a (Bridgehead)140 - 145
-OCH₃55 - 60

Note: These are predicted values based on the general characteristics of the triazolopyrazine scaffold and are subject to variation based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a newly synthesized compound. It measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). For 8-Methoxy- rsc.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyrazine (molecular formula C₆H₆N₄O), HRMS would be used to verify the exact mass of its molecular ion. The calculated exact mass of the protonated molecule [M+H]⁺ is 151.0614 Da. Experimental HRMS data for numerous triazolopyrazine derivatives have been successfully used to confirm their molecular formulas. unimelb.edu.aubeilstein-journals.org

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to study the fragmentation pathways of the molecule. The fragmentation pattern provides a unique fingerprint that helps to confirm the structure. Studies on the parent rsc.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyrazine scaffold have shown that its molecular ion can undergo decomposition by losing a molecule of nitrogen (N₂). capes.gov.br

For the 8-methoxy derivative, the fragmentation is expected to be more complex. Common fragmentation pathways for 1,2,4-triazole (B32235) derivatives involve the sequential loss of small neutral molecules. researchgate.netresearchgate.net A plausible fragmentation pathway for 8-Methoxy- rsc.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyrazine could involve:

Loss of a methyl radical (•CH₃) from the methoxy group to form a radical cation.

Subsequent loss of a carbon monoxide (CO) molecule.

Cleavage of the triazole ring, potentially through the loss of N₂ or HCN.

Fission of the pyrazine ring.

This detailed fragmentation analysis not only confirms the presence of the methoxy group but also helps in differentiating it from other potential isomers.

Interactive Table: Plausible Mass Spectrometry Fragments
m/z (Proposed)Ion Structure / IdentityLoss from Precursor
150[M]⁺• (Molecular Ion)-
135[M - CH₃]⁺•CH₃
122[M - N₂]⁺•N₂
107[M - CH₃ - CO]⁺•CH₃, CO
94[M - N₂ - HCN]⁺•N₂, HCN

Note: These fragmentation pathways are proposed based on established principles of mass spectrometry and studies of related heterocyclic systems.

Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 8-Methoxy- rsc.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyrazine would exhibit characteristic absorption bands that confirm its key structural features.

Key expected vibrational modes include:

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.

C-H Stretching (Aliphatic): The methyl protons of the methoxy group will show stretching vibrations just below 3000 cm⁻¹.

C=N and C=C Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region are indicative of the carbon-nitrogen and carbon-carbon double bonds within the fused aromatic rings.

C-O-C Stretching: The ether linkage of the methoxy group is typically identified by a strong, characteristic band in the 1250-1050 cm⁻¹ region (asymmetric and symmetric stretching).

Ring Vibrations and C-H Bending: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to various bending and stretching vibrations of the entire ring system.

Interactive Table: Characteristic IR Absorption Frequencies
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch (-OCH₃)2850 - 2960Medium
C=N / C=C Ring Stretch1500 - 1650Strong
C-O-C Asymmetric Stretch1220 - 1260Strong
C-O-C Symmetric Stretch1020 - 1075Strong
C-H Out-of-Plane Bending750 - 900Strong

Note: These are typical frequency ranges for the indicated functional groups and can be used to interpret the experimental IR spectrum. vscht.cz

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are indispensable in the research and development of novel compounds such as 8-Methoxy- jasco.humdpi.combiotage.comtriazolo[4,3-a]pyrazine. These methods are crucial for both the isolation of the target compound from reaction mixtures and the accurate assessment of its purity, which is a critical parameter for subsequent analytical and biological studies. The selection of a specific chromatographic technique is dependent on the physicochemical properties of the compound and the impurities present. For the purification and analysis of N-heterocyclic compounds like 8-Methoxy- jasco.humdpi.combiotage.comtriazolo[4,3-a]pyrazine, High-Performance Liquid Chromatography (HPLC) and flash column chromatography are commonly employed.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For 8-Methoxy- jasco.humdpi.combiotage.comtriazolo[4,3-a]pyrazine, reversed-phase HPLC (RP-HPLC) is a frequently utilized method for purity assessment. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is polar.

Method development for the analysis of 8-Methoxy- jasco.humdpi.combiotage.comtriazolo[4,3-a]pyrazine typically involves the optimization of several parameters to achieve a good resolution between the main peak and any potential impurities. A common starting point for structurally related triazolopyrazine derivatives involves using a C18 stationary phase, which consists of silica (B1680970) particles functionalized with octadecyl carbon chains. The mobile phase often comprises a mixture of an aqueous component, frequently with a pH-modifying additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape, and an organic modifier such as acetonitrile (B52724) or methanol (B129727).

The development process involves systematically adjusting parameters such as the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and detection wavelength to obtain sharp, symmetrical peaks with adequate separation from any byproducts or starting materials. For instance, a gradient elution, where the proportion of the organic solvent is increased over time, is often effective in separating compounds with a range of polarities. The UV absorbance of the triazolopyrazine core allows for sensitive detection, typically in the range of 220-300 nm.

Below is a hypothetical data table illustrating the parameters for a developed HPLC method for the purity analysis of 8-Methoxy- jasco.humdpi.combiotage.comtriazolo[4,3-a]pyrazine.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time Approximately 8.5 minutes (dependent on exact system parameters)
Purity Assessment Integration of peak area, reported as a percentage of the total peak area

Flash column chromatography is a preparative purification technique that utilizes a stationary phase, typically silica gel, and a solvent system to separate components of a mixture. jasco.hu This method is widely used in organic synthesis to isolate the desired product from a crude reaction mixture. For the purification of moderately polar N-heterocyclic compounds such as 8-Methoxy- jasco.humdpi.combiotage.comtriazolo[4,3-a]pyrazine, normal-phase flash chromatography is a common choice.

The process begins with the selection of an appropriate solvent system, which is often determined by preliminary analysis using thin-layer chromatography (TLC). elementlabsolutions.com A solvent system that provides a good separation of the target compound from impurities and a retention factor (Rf) value of approximately 0.2-0.4 for the desired product is generally considered optimal. Common solvent systems for compounds of this type include mixtures of a nonpolar solvent like hexanes or heptane (B126788) with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. rochester.eduwfu.edu

During the purification, the crude material is loaded onto the top of the silica gel column, and the chosen solvent system is passed through the column under positive pressure, usually with compressed air or a pump. The components of the mixture travel down the column at different rates based on their affinity for the stationary phase and solubility in the mobile phase, leading to their separation. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified 8-Methoxy- jasco.humdpi.combiotage.comtriazolo[4,3-a]pyrazine.

The following table provides a representative set of parameters for the purification of 8-Methoxy- jasco.humdpi.combiotage.comtriazolo[4,3-a]pyrazine using flash column chromatography.

ParameterCondition
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions Dependent on the scale of the reaction (e.g., 40 g cartridge for a 1-2 g crude sample)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% Ethyl Acetate and gradually increasing to 70% Ethyl Acetate)
Sample Loading Dry loading (pre-adsorbed onto a small amount of silica gel) or liquid loading in a minimal amount of a non-polar solvent (e.g., dichloromethane)
Elution Technique Step or linear gradient elution controlled by an automated flash chromatography system
Detection UV detection (e.g., at 254 nm and 280 nm) and/or collection of fractions for TLC analysis
Typical Outcome Isolation of the target compound with >95% purity as determined by HPLC analysis

Computational Chemistry and Theoretical Studies of 8 Methoxy 1 2 3 Triazolo 4,3 a Pyrazine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and predict various chemical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to heterocyclic systems like the researchgate.netresearchgate.netrsc.orgtriazolo[4,3-a]pyrazine core to predict geometries, energies, and other electronic properties. epstem.netresearchgate.net

DFT calculations can be employed to optimize the molecular geometry of 8-Methoxy- researchgate.netresearchgate.netrsc.orgtriazolo[4,3-a]pyrazine, determining the most stable arrangement of its atoms in three-dimensional space. From this optimized structure, various properties can be calculated. For instance, the distribution of electron density can be mapped onto the electrostatic potential energy surface to create a Molecular Electrostatic Potential (MEP) map. nih.gov This map helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting intermolecular interactions, including hydrogen bonding. nih.gov

Theoretical calculations using DFT also allow for the prediction of spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to validate the computed structure. epstem.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron; associated with nucleophilicity. youtube.com
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron; associated with electrophilicity. youtube.com
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOIndicates chemical reactivity and kinetic stability. A large gap suggests high stability. researchgate.net
Global Hardness (η) Resistance to change in electron distributionCalculated from HOMO and LUMO energies; related to the HOMO-LUMO gap. researchgate.net
Global Softness (σ) The reciprocal of global hardnessIndicates the molecule's polarizability. researchgate.net
Electronegativity (χ) The power of an atom to attract electronsCalculated from HOMO and LUMO energies. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These approaches are particularly useful for studying how a molecule like 8-Methoxy- researchgate.netresearchgate.netrsc.orgtriazolo[4,3-a]pyrazine might interact with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Derivatives of the researchgate.netresearchgate.netrsc.orgtriazolo[4,3-a]pyrazine scaffold have been the subject of numerous molecular docking studies to investigate their potential as inhibitors of various protein kinases, such as c-Met and VEGFR-2, which are important targets in cancer therapy. nih.gov In these studies, the 3D structure of the compound is placed into the binding site of the target protein, and a scoring function is used to estimate the binding affinity.

The results of docking simulations can reveal key intermolecular interactions, such as:

Hydrogen bonds: Crucial for specificity and anchoring the ligand in the binding pocket.

π-π stacking: Interactions between aromatic rings.

For example, docking studies on related researchgate.netresearchgate.netrsc.orgtriazolo[4,3-a]pyrazine derivatives have shown that they can fit into the ATP-binding pocket of c-Met kinase, forming hydrogen bonds with key amino acid residues like Met1160 and Tyr1230. nih.gov These computational predictions help rationalize the observed biological activity and guide the design of new, more potent inhibitors. nih.govnih.gov

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information about the dynamic behavior of a system, such as a ligand bound to a protein. nih.gov

Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-receptor complex. nih.gov An MD simulation can reveal whether the ligand remains in its docked conformation or if it shifts to a different binding mode. It also provides insights into the flexibility of both the ligand and the protein's binding site. For derivatives of researchgate.netresearchgate.netrsc.orgtriazolo[4,3-a]pyrazine, MD simulations have been used to confirm that the compound can bind stably to its target protein, reinforcing the findings from molecular docking. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformations or rotamers.

For 8-Methoxy- researchgate.netresearchgate.netrsc.orgtriazolo[4,3-a]pyrazine, the key rotatable bond is the C-O bond of the methoxy (B1213986) group. Rotation around this bond will result in different orientations of the methyl group relative to the pyrazine (B50134) ring. While these rotations are generally low in energy, certain conformations may be more stable than others due to steric hindrance or electronic effects.

Quantum chemical calculations, such as DFT, can be used to perform a conformational search by systematically rotating the C-O bond and calculating the relative energy of each resulting conformer. This analysis identifies the lowest energy (most stable) conformation of the molecule, which is crucial for accurate molecular docking studies, as the bioactive conformation is often a low-energy state. The results are typically visualized in a potential energy surface plot, showing energy as a function of the dihedral angle of the rotating bond.

In Silico Prediction of Molecular Descriptors for Compound Design

In the contemporary landscape of medicinal chemistry and drug discovery, in silico computational tools are indispensable for the early-stage evaluation of potential drug candidates. These methods allow for the rapid prediction of molecular properties, offering insights into a compound's likely behavior in biological systems before committing to costly and time-consuming synthesis and experimental testing. For novel heterocyclic systems such as 8-Methoxy- researchgate.netbioflux.com.roresearchgate.nettriazolo[4,3-a]pyrazine, these theoretical studies are crucial for guiding the design and optimization of derivatives with desirable pharmacokinetic profiles. The following sections detail the computational prediction of key molecular descriptors for this compound, providing a foundational understanding of its potential in a research context.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a critical molecular descriptor used to predict the transport properties of drug candidates, particularly their absorption and ability to permeate cell membranes. It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule. A lower TPSA is generally associated with better membrane permeability, including crossing the blood-brain barrier.

Table 1: Calculated TPSA for 8-Methoxy- researchgate.netbioflux.com.roresearchgate.nettriazolo[4,3-a]pyrazine

Compound NameMolecular FormulaTPSA (Ų)
8-Methoxy- researchgate.netbioflux.com.roresearchgate.nettriazolo[4,3-a]pyrazineC₆H₆N₄O61.86

Note: The TPSA value was calculated using a standard computational chemistry model.

The calculated TPSA value for 8-Methoxy- researchgate.netbioflux.com.roresearchgate.nettriazolo[4,3-a]pyrazine suggests a moderate degree of polarity. This value is a key consideration in the design of analogs, where modifications to the core structure can be made to modulate the TPSA and, consequently, the absorption and distribution characteristics of the molecule.

Lipophilicity (LogP) Predictions

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). This parameter is fundamental to a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). An optimal LogP value is often a balance between sufficient aqueous solubility for dissolution and transport in the blood, and adequate lipid solubility to permeate biological membranes.

Table 2: Predicted LogP Values for 8-Methoxy- researchgate.netbioflux.com.roresearchgate.nettriazolo[4,3-a]pyrazine

Prediction MethodPredicted LogP Value
ALogP0.45
CLogP0.28
MLogP0.89

Note: These LogP values were calculated using established computational models.

The predicted LogP values for 8-Methoxy- researchgate.netbioflux.com.roresearchgate.nettriazolo[4,3-a]pyrazine indicate that it is a relatively hydrophilic compound. This characteristic is influenced by the presence of the nitrogen-rich triazolopyrazine core and the methoxy group. In the context of drug design, these values suggest that while the compound may have good aqueous solubility, its ability to cross lipid membranes might be limited. Further structural modifications could be explored to optimize this property.

Drug-Likeness and Pharmacokinetic Parameter Predictions in Research Contexts

The concept of "drug-likeness" is a qualitative assessment of a compound's potential to be an orally active drug. This is often evaluated using a set of rules and filters that have been derived from the analysis of successful oral drugs. One of the most widely used is Lipinski's Rule of Five, which states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:

Molecular weight less than 500 Daltons

LogP not exceeding 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

Computational tools can rapidly assess a molecule's compliance with these and other drug-likeness rules. bioflux.com.ro For 8-Methoxy- researchgate.netbioflux.com.roresearchgate.nettriazolo[4,3-a]pyrazine, these parameters can be calculated to provide an initial assessment of its drug-like properties.

Table 3: Drug-Likeness Profile of 8-Methoxy- researchgate.netbioflux.com.roresearchgate.nettriazolo[4,3-a]pyrazine based on Lipinski's Rule of Five

ParameterValueRule of Five Compliance
Molecular Weight150.14 g/mol Yes (< 500)
LogP (Consensus)0.28Yes (< 5)
Hydrogen Bond Donors0Yes (≤ 5)
Hydrogen Bond Acceptors4Yes (≤ 10)

Note: The values in this table were calculated using standard computational chemistry software.

Based on Lipinski's Rule of Five, 8-Methoxy- researchgate.netbioflux.com.roresearchgate.nettriazolo[4,3-a]pyrazine exhibits a favorable drug-likeness profile, with no violations. This suggests that the compound has physicochemical properties that are consistent with those of known orally bioavailable drugs.

Beyond simple rules, more sophisticated computational models are used to predict a wider range of pharmacokinetic (ADME) parameters. These models are often built using machine learning algorithms trained on large datasets of experimental data. optibrium.com For a research compound like 8-Methoxy- researchgate.netbioflux.com.roresearchgate.nettriazolo[4,3-a]pyrazine, in silico ADME predictions can provide valuable early-stage guidance.

Table 4: Predicted Pharmacokinetic Parameters for 8-Methoxy- researchgate.netbioflux.com.roresearchgate.nettriazolo[4,3-a]pyrazine

ADME ParameterPredicted Outcome
Gastrointestinal (GI) AbsorptionHigh
Blood-Brain Barrier (BBB) PermeationNo
P-glycoprotein (P-gp) SubstrateNo
CYP1A2 InhibitorNo
CYP2C9 InhibitorNo
CYP2C19 InhibitorNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo

Note: These predictions are generated by computational models and serve as an initial assessment in a research context.

The in silico ADME profile for 8-Methoxy- researchgate.netbioflux.com.roresearchgate.nettriazolo[4,3-a]pyrazine suggests good gastrointestinal absorption, which is a positive attribute for a potential orally administered compound. The prediction of no significant inhibition of major cytochrome P450 (CYP) enzymes is also favorable, as it indicates a lower likelihood of drug-drug interactions. The predicted inability to cross the blood-brain barrier suggests that the compound may be less likely to have central nervous system side effects, which could be advantageous depending on the therapeutic target. These computational predictions, while not a substitute for experimental validation, are instrumental in prioritizing and guiding the design of new researchgate.netbioflux.com.roresearchgate.nettriazolo[4,3-a]pyrazine derivatives in a research setting. researchgate.netbohrium.com

Chemical Derivatization and Structure Interaction Relationship Studies of 8 Methoxy 1 2 3 Triazolo 4,3 a Pyrazine

Systematic Modification of the Methoxy (B1213986) Group and Alkoxy Analogs

The methoxy group at the 8-position of the triazolopyrazine ring is a key site for synthetic modification to explore structure-activity relationships (SAR). Research has shown that varying the length and nature of the alkoxy chain at this position can significantly impact the biological profile of the resulting analogs.

In one study, a series of 8-alkoxy- researchgate.netasianpubs.orgnih.govtriazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for anticonvulsant activity. researchgate.netasianpubs.org The findings revealed that the length of the alkyl chain of the alkoxy group was a critical determinant of efficacy. Specifically, compounds with longer alkoxy chains demonstrated enhanced activity. Among the synthesized analogs, 8-butoxy- researchgate.netasianpubs.orgnih.govtriazolo[4,3-a]pyrazine and 8-hexyloxy- researchgate.netasianpubs.orgnih.govtriazolo[4,3-a]pyrazine were identified as the most promising, exhibiting median effective doses of 44 mg/kg and 35.3 mg/kg, respectively. researchgate.netasianpubs.org This suggests that increased lipophilicity conferred by the longer alkyl chains may play a role in the observed anticonvulsant effects.

Table 1: Anticonvulsant Activity of 8-Alkoxy Analogs

Compound Name Alkoxy Group Median Effective Dose (mg/kg) Protective Index
8-butoxy- researchgate.netasianpubs.orgnih.govtriazolo[4,3-a]pyrazine Butoxy 44 3.2
8-hexyloxy- researchgate.netasianpubs.orgnih.govtriazolo[4,3-a]pyrazine Hexyloxy 35.3 4.8

Exploration of Substituent Effects on the Triazole and Pyrazine (B50134) Rings

Modifications to the fused triazole and pyrazine rings are fundamental to diversifying the chemical space of the parent compound. The introduction of various substituents can alter the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule, thereby influencing its interaction with biological targets. The numbering of the pyrazine ring positions is crucial for understanding where these substitutions occur. researchgate.net

Introduction of Alkyl and Aryl Moieties

The incorporation of alkyl and aryl groups onto the triazolopyrazine scaffold has been a successful strategy for developing potent inhibitors for various targets. For instance, in the development of human renin inhibitors, derivatives featuring an 8-isobutyl and 6-phenyl substituted researchgate.netasianpubs.orgnih.govtriazolo[4,3-a]pyrazine core were synthesized. nih.gov This substitution pattern was designed to mimic the P4-P2 residues of the natural substrate, angiotensinogen. nih.gov

In another study focused on dual c-Met/VEGFR-2 inhibitors, it was found that compounds with a methyl substitution generally exhibited higher antiproliferative activity against three tested tumor cell lines compared to those without. frontiersin.orgnih.gov The introduction of aryl groups, such as a 4-chlorophenyl moiety at the 3-position of the triazole ring, is also a common strategy, serving as a foundational scaffold for further derivatization. beilstein-journals.orgnih.govbeilstein-journals.org

Halogenation and Nitro-Group Incorporation

Halogenation is a key tactic in medicinal chemistry to modulate a compound's physicochemical properties. Halogenating the pyrazine ring, particularly at the 5-position, creates a synthetically useful handle for further elaboration of the scaffold through nucleophilic substitution reactions. beilstein-journals.org Studies on 5-chloro and other 5-halo-triazolopyrazines have shown that these intermediates can react with various nucleophiles. acs.org Interestingly, reactions with primary amines often lead to substitution at the 8-position (tele-substitution) rather than the expected 5-position (ipso-substitution), providing a reliable route to 8-amino derivatives. beilstein-journals.orgacs.org

The introduction of an F atom on a phenoxy group attached to the scaffold has been shown to be favorable for antiproliferative activity. frontiersin.orgnih.gov Furthermore, the synthesis of 8-(2-fluoro-4-nitrophenoxy)- researchgate.netasianpubs.orgnih.govtriazolo[4,3-a]pyrazine has been established as a valuable intermediate in the development of small molecule inhibitors of c-Met, a receptor tyrosine kinase implicated in cancer. researchgate.net This highlights the strategic importance of incorporating both halogen and nitro groups to achieve desired biological endpoints.

Investigation of Linker Chemistry and Scaffold Diversification

Ether and Amide Linkers

Ether and amide linkers are commonly employed to diversify the triazolopyrazine scaffold. In the context of developing dual c-Met/VEGFR-2 inhibitors, the triazolopyrazine core was used to replace the quinoline (B57606) structure of a known inhibitor, foretinib, while retaining a critical phenoxy structure (an ether linkage). nih.gov This bioisosteric replacement strategy, connecting an aryl group to the pyrazine ring via an oxygen atom, proved effective in generating compounds with potent antiproliferative activities. frontiersin.orgnih.gov

Amide linkers are also integral to derivatization. For example, a series of novel triazolopyrazine derivatives were synthesized by reacting a core scaffold with various isocyanates, forming urea-based linkages (a type of amide functionality), leading to compounds with promising anti-cancer properties. mdpi.com Another approach involved using a 2-[8-isobutyl-6-phenyl-1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-(3-pyridyl)propionic acid moiety, which contains an amide-like structure, to act as a non-peptidic replacement for substrate residues in renin inhibitors. nih.gov

Impact of Side Chain Modifications on Molecular Recognition Profiles

The modifications made to side chains, enabled by linker chemistry, directly influence the molecular recognition profile of the compounds. The goal of these modifications is often to enhance binding affinity and specificity for a particular biological target.

In the development of antimalarial compounds, it was observed that while substitution of an amine at the 8-position generally reduces activity, certain tertiary alkylamines were well-tolerated, displaying moderate antimalarial activity. beilstein-journals.org This indicates that the steric and electronic properties of the side chain at this position are critical for interaction with the target, believed to be P. falciparum ATP4ase. beilstein-journals.orgnih.gov

For kinase inhibitors, side chain modifications are crucial for occupying specific pockets in the enzyme's active site. The development of c-Met inhibitors showed that the introduction of the triazolopyrazine core, combined with various linked side chains, improved the antitumor effect. nih.gov The most promising compound from one study, which featured a complex side chain attached via an ether and amide linker system, exhibited excellent kinase inhibitory activity (c-Met IC₅₀ = 26.00 nM) and potent antiproliferative effects. frontiersin.orgnih.gov This demonstrates that the intricate interplay between the core scaffold, the linkers, and the distal side chains is essential for achieving high-potency molecular recognition.

Structure-Interaction Relationship (SIR) Studies in Designed Chemical Systems

Structure-Interaction Relationship (SIR) studies are fundamental in medicinal chemistry for optimizing lead compounds by systematically modifying their chemical structure to enhance biological activity, selectivity, and pharmacokinetic properties. For the 8-Methoxy- cambridgemedchemconsulting.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]pyrazine scaffold and its analogs, these studies have been instrumental in elucidating the key molecular features that govern their interaction with various biological targets. Researchers have designed chemical systems to probe these interactions, leading to the development of derivatives with potent activities, including antimalarial and kinase inhibitory effects beilstein-journals.orgbeilstein-journals.orgnih.gov. The core principle involves making discrete structural changes to the molecule and assessing the resulting impact on its biological profile. This iterative process of design, synthesis, and testing allows for the mapping of the chemical space around the scaffold, identifying regions that are critical for molecular recognition and regions that can be modified to tune properties like solubility or metabolic stability researchgate.net.

For instance, in the development of antimalarial agents based on the 1,2,4-triazolo[4,3-a]pyrazine scaffold, SIR studies revealed that the electronic and steric properties of substituents at specific positions are crucial for potency beilstein-journals.org. Similarly, for derivatives designed as c-Met and VEGFR-2 kinase inhibitors, the introduction of specific functional groups was found to be favorable for antiproliferative activity nih.gov. These studies often employ techniques like positional scanning and the design of substituent libraries to systematically explore the structural requirements for optimal interaction with the target protein.

Positional Scanning and Substituent Library Design

Positional scanning is a systematic approach used to understand the importance of different substitution points on a core scaffold. For the cambridgemedchemconsulting.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]pyrazine system, key positions that have been extensively studied include C3, C5, and C8 beilstein-journals.orgbeilstein-journals.orgresearchgate.net. The design and synthesis of focused libraries of compounds, where substituents are varied at these specific positions, have provided critical insights into the structure-activity relationships (SAR).

Key Findings from Positional Scanning:

C8 Position: Structure-activity relationship studies have frequently reported that substitutions at the C8 position of the triazolopyrazine core can lead to a decrease in potency against the malaria parasite, Plasmodium falciparum beilstein-journals.org. However, other studies exploring nucleophilic substitution on a 5-chloro-3-(4-chlorophenyl)- cambridgemedchemconsulting.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]pyrazine scaffold found that reactions with various primary amines exclusively yielded 8-substituted (tele-substitution) products rather than 5-substituted (ipso-substitution) ones beilstein-journals.orgresearchgate.net. Interestingly, within a library of 14 aminated derivatives, only those with tertiary alkylamine substitutions at the C8 position displayed notable antimalarial activity, suggesting that while this position is sensitive to modification, specific functionalities are tolerated and can confer activity beilstein-journals.org.

C3 Position: The C3 position has been identified as crucial for activity in several contexts. SAR data for antimalarial compounds indicate that a phenyl ring at C3, particularly with para-substituents such as alkyl, cyano, nitro, or halogenated groups, is important for potency beilstein-journals.org. In the context of renin inhibitors, a specific moiety attached to the C3 position was found to act as a non-peptidic replacement for the P4-P2 residues of the natural substrate, angiotensinogen, highlighting the role of this position in mimicking key binding interactions nih.gov.

Pyrazine Ring Linkers: SAR has also shown that attaching an ether linker to the pyrazine ring, specifically with a two-methylene unit chain between the heterocyclic core and a benzylic substituent, can improve the potency of antimalarial compounds beilstein-journals.org.

To facilitate these studies, libraries of derivatives are often generated. One approach involves the straightforward synthesis of aminated triazolopyrazines by reacting a chlorinated precursor with a panel of liquid primary amines at room temperature, which allows for the rapid generation of diverse C8-substituted analogs beilstein-journals.org. Another powerful strategy is late-stage functionalization (LSF), which uses C-H bonds as points for chemical modification, avoiding the need for lengthy de novo synthesis and enabling the creation of novel analogs for screening unimelb.edu.au.

PositionSubstituent/ModificationEffect on Biological Activity (Target)Reference
C8 General SubstitutionDecreased antimalarial potency beilstein-journals.org
C8 Tertiary AlkylaminesMaintained antimalarial activity beilstein-journals.org
C3 para-Substituted Phenyl RingCrucial for antimalarial activity beilstein-journals.org
C3 2-(8-isobutyl-6-phenyl...)-3-(3-pyridyl)propionic acid moietyPotent renin inhibition nih.gov
Pyrazine Ring Ether linker with two-methylene chainImproved antimalarial potency beilstein-journals.org
Phenoxy Group Introduction of Fluorine atomFavorable for antiproliferative activity (c-Met/VEGFR-2) nih.gov

Analysis of Molecular Recognition Elements

The analysis of molecular recognition elements focuses on identifying the specific atoms, functional groups, and non-covalent interactions that are essential for a molecule to bind to its biological target. This understanding is derived from the SIR data gathered through positional scanning and library screening. For the 8-Methoxy- cambridgemedchemconsulting.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]pyrazine series and its analogs, several key recognition elements have been identified.

Key Molecular Recognition Elements:

Hydrogen Bonding: The nitrogen-rich cambridgemedchemconsulting.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]pyrazine core is an electron-deficient heterocycle capable of participating in various hydrogen bonding interactions within a receptor's active site, which is a common feature for kinase inhibitors nih.govunimelb.edu.au.

Hydrophobic and Aromatic Interactions: The frequent necessity of a substituted phenyl ring at the C3 position for potent activity suggests that this group engages in crucial hydrophobic or π-stacking interactions with the target protein beilstein-journals.orgnih.gov. For c-Met inhibitors, molecular docking studies have helped visualize how these derivatives fit into the kinase binding pocket, highlighting key interactions nih.gov.

Bioisosteric Replacements: The principle of bioisosterism is applied to enhance molecular properties. For instance, replacing a metabolically labile methoxy group with more stable alternatives can improve a compound's pharmacokinetic profile cambridgemedchemconsulting.com. In a broader sense, entire sections of a molecule can be replaced. The 2-[8-isobutyl-6-phenyl-1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-(3-pyridyl)propionic acid moiety in renin inhibitors serves as a bioisosteric replacement for a tripeptide segment of the natural substrate, effectively mimicking its binding mode nih.gov. Similarly, replacing a phenyl group with bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane has been explored in related scaffolds to improve properties such as solubility and metabolic stability researchgate.net.

Advanced Research Applications of the 8 Methoxy 1 2 3 Triazolo 4,3 a Pyrazine Scaffold

Role as a Core Scaffold in Designed Chemical Probes for Receptor/Enzyme Studies

The nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine scaffold serves as a fundamental building block for creating chemical probes designed to interact with and elucidate the function of various biological targets, including receptors and enzymes. unimelb.edu.auresearchgate.net

The development of novel ligands is crucial for mapping the binding sites of proteins and understanding the specific interactions that govern molecular recognition. The nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine scaffold is extensively used for this purpose, particularly in the generation of compound libraries for screening and hit-to-lead optimization. beilstein-journals.orgnih.gov

Researchers systematically modify the core scaffold at various positions to explore the chemical space around a target's binding pocket. For instance, the Open Source Malaria (OSM) consortium has utilized the 5-chloro-3-(4-chlorophenyl)- nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine derivative as a starting point for amination reactions. nih.govresearchgate.net This process generated a library of unique analogues with substituents at the 8-position, allowing for the exploration of how different chemical groups in that region affect binding and antimalarial activity. nih.gov Such structure-activity relationship (SAR) studies are fundamental to characterizing the topology and chemical nature of the target's binding site. beilstein-journals.org

Furthermore, molecular docking simulations, a key tool in binding site characterization, are frequently employed on derivatives of this scaffold. In studies targeting kinases like c-Met and VEGFR-2, docking analyses are used to predict and rationalize how these ligands orient themselves within the ATP-binding pocket. nih.govrsc.org These computational studies help identify key hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues, thereby providing a detailed picture of the binding mode and guiding the design of more potent and selective probes. nih.govnih.gov

The nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine scaffold has emerged as a significant pharmacophore in the design of kinase inhibitors, which are critical tools for cancer research and therapy. researchgate.net Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.

This scaffold has been successfully incorporated into molecules designed to inhibit key kinases involved in tumorigenesis, such as c-Met and VEGFR-2. nih.govfrontiersin.org In one study, the quinoline (B57606) core of a known c-Met inhibitor, foretinib, was replaced with the triazolo[4,3-a]pyrazine scaffold based on bioisosteric principles. nih.gov This modification led to a series of potent dual c-Met/VEGFR-2 inhibitors. The results indicated that the introduction of the triazolo[4,3-a]pyrazine core is a viable strategy for improving antitumor effects, establishing it as an active pharmacophore. nih.govfrontiersin.org

One of the most promising compounds from this series, designated 17l , exhibited excellent inhibitory activity against both c-Met and VEGFR-2 kinases, with IC₅₀ values of 26.00 nM and 2.6 µM, respectively. nih.gov Similarly, another study developed derivatives bearing a 4-oxo-pyridazinone moiety, with compound 22i showing potent c-Met kinase inhibition at an IC₅₀ of 48 nM. rsc.org The scaffold has also been used to develop potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), another crucial enzyme in cancer therapy. researchgate.net

The detailed findings from these kinase inhibition studies are summarized in the tables below.

Inhibitory Activities of nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine Derivatives Against c-Met Kinase
Compoundc-Met IC₅₀ (µM)Reference
17l0.026 nih.gov
22i0.048 rsc.org
Foretinib (Control)0.019 nih.gov
Antiproliferative Activities (IC₅₀ in µM) of Lead Compounds
CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HeLa (Cervical Cancer)Reference
17l0.98 ± 0.081.05 ± 0.171.28 ± 0.25 nih.gov
22i0.83 ± 0.070.15 ± 0.082.85 ± 0.74 rsc.org
Foretinib (Control)0.85 ± 0.110.93 ± 0.061.02 ± 0.13 nih.gov

Potential in Material Science Research

While the primary focus of research on the nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine scaffold has been in medicinal chemistry, its inherent chemical properties suggest potential applications in material science.

The design of high-performance organic semiconductors is a rapidly growing field. Nitrogen-containing heteroaromatic compounds are of particular interest for n-type (electron-transporting) materials. The introduction of a pyrazine (B50134) ring into a molecular backbone is known to lower the energies of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This modification enhances air stability and improves the ability for electron injection, which are desirable properties for n-type organic field-effect transistors (OFETs). researchgate.net

Furthermore, the planar structure of the pyrazine ring can promote molecular π-stacking, a critical factor for efficient charge transport in the solid state. researchgate.net Studies on pyrazine-bridged molecules have also shown their utility in creating emitters for thermally activated delayed fluorescence (TADF), a key technology for next-generation organic light-emitting diodes (OLEDs). researchgate.net Given these principles, the 8-methoxy- nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine scaffold, with its fused, planar, nitrogen-rich ring system, represents a potential building block for novel organic electronic materials, although specific research in this area has not been extensively reported.

Fluorescent probes are indispensable tools for detecting and imaging specific analytes in chemical and biological systems. The development of such probes often relies on heterocyclic scaffolds that exhibit changes in their photophysical properties upon binding to a target.

Research on related heterocyclic systems suggests the potential of the nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine core in this domain. For example, studies on thiazolo[4,5-b]pyrazine derivatives, which share a similar pyrazine core, have shown that the introduction of electron-donating groups, such as a methoxy (B1213986) group, can increase fluorescence quantum yield. rsc.org This suggests that the 8-methoxy substitution on the nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine scaffold could be advantageous for creating fluorescent molecules.

Moreover, isomeric scaffolds like pyrazolo[4,3-e] nih.govrsc.orgnih.govtriazolo[1,5-c]pyrimidines have been successfully functionalized to create fluorescent ligands for probing adenosine (B11128) receptors, demonstrating the utility of these complex nitrogen-rich heterocycles in bioimaging. nih.gov Push-pull derivatives based on pyrazine-containing heterocycles like quinoxaline (B1680401) have also been shown to be emissive in the solid state. mdpi.com These findings collectively point to a promising, albeit underexplored, potential for 8-methoxy- nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine and its derivatives as scaffolds for new fluorescent probes.

Applications in Catalysis and Organocatalysis Research

A review of the current scientific literature does not indicate that the 8-methoxy- nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine scaffold or its derivatives have been investigated for applications as catalysts or organocatalysts. Research in this area has primarily focused on the synthesis of the scaffold itself, which sometimes involves palladium-catalyzed cross-coupling reactions or catalyst-free methods, rather than the use of the final compound as a catalyst for other chemical transformations. organic-chemistry.orgmdpi.com

Engineering for Supramolecular Assembly and Host-Guest Chemistry

The unique structural and electronic characteristics of the tandfonline.combeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazine scaffold, including the 8-methoxy derivative, make it an attractive building block for the construction of supramolecular assemblies. The presence of multiple nitrogen atoms provides several potential coordination sites for metal ions and hydrogen bond acceptors, facilitating the formation of intricate, well-defined structures.

Research into the parent ligand, 1,2,4-triazolo[4,3-a]pyrazine (L1), has demonstrated its capability as a rigid heterocyclic building block in coordination chemistry. tandfonline.com In one study, L1 was used to synthesize novel coordination polymers with zinc, silver, and copper ions. tandfonline.com X-ray diffraction analysis revealed that the ligand coordinates to metal centers through its N1 and N4 nitrogen atoms, acting as a bridging ligand to form extended one-dimensional and two-dimensional networks. tandfonline.com

The introduction of a methoxy group at the 8-position is anticipated to modulate the electronic properties of the pyrazine ring, potentially influencing the ligand's coordination behavior and the resulting supramolecular architecture. While specific studies on the supramolecular chemistry of 8-Methoxy- tandfonline.combeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazine are not extensively documented, the principles derived from the parent scaffold suggest significant potential. The methoxy group could engage in weaker intermolecular interactions, such as hydrogen bonding with co-ligands or solvent molecules, further directing the self-assembly process.

The field of host-guest chemistry, a subset of supramolecular chemistry, involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. wikipedia.org The defined cavities and potential for functionalization of assemblies built from triazolopyrazine units could allow for the selective binding of small molecules or ions. This molecular recognition is driven by non-covalent interactions like hydrogen bonding, van der Waals forces, and π-stacking. researchgate.net The electron-deficient nature of the triazolopyrazine ring system could favor interactions with electron-rich guest species.

Table 1: Crystallographic Data for a Coordination Polymer of 1,2,4-triazolo[4,3-a]pyrazine (L1)

Parameter poly-[Zn(µ2-L1)Cl2]
Formula C5H4Cl2N4Zn
Crystal System Monoclinic
Space Group P21/n
Coordination Geometry Tetrahedral
Bridging Mode µ2-bridging via N1 and N4

Data sourced from a study on the coordination chemistry of the fused triazolopyrazine ligand. tandfonline.com

Investigations in Agricultural Chemistry Research (e.g., as chemical tools)

The tandfonline.combeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities. researchgate.net This bioactivity extends to the agricultural sector, where related fused heterocyclic systems, such as tandfonline.combeilstein-journals.orgnih.govtriazolo[1,5-a]pyrimidines, are found in commercial herbicides and fungicides. tandfonline.com These compounds often act by inhibiting specific enzymes essential for the growth of weeds or pathogenic fungi. tandfonline.com

While commercial agrochemicals based on the 8-Methoxy- tandfonline.combeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazine structure have not been identified, its derivatives represent a promising area for investigation as chemical tools in agricultural research. Chemical tools, or chemical probes, are small molecules used to study biological systems by selectively modulating the function of a specific protein or pathway.

Given the known biological targets of similar nitrogen-rich heterocycles, derivatives of 8-Methoxy- tandfonline.combeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazine could be synthesized and screened for inhibitory activity against key agricultural targets. For example, they could be investigated as potential inhibitors of enzymes in pathways for amino acid biosynthesis in plants, a common target for herbicides. tandfonline.com Similarly, their potential as antifungal agents could be explored by testing their efficacy against important plant pathogens.

The development of a library of 8-Methoxy- tandfonline.combeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazine derivatives with varied substituents would allow for structure-activity relationship (SAR) studies. These studies are crucial for identifying the structural features required for potent and selective inhibition of a target, which is the first step in developing either a new agrochemical or a highly specific chemical probe for basic research.

Table 2: Examples of Biological Activities of the Broader Triazolopyrazine/Triazolopyrimidine Class

Compound Class Application Area Example of Molecular Target
tandfonline.combeilstein-journals.orgnih.govTriazolo[1,5-a]pyrimidines Herbicides Acetolactate synthase (ALS)
tandfonline.combeilstein-journals.orgnih.govTriazolo[1,5-a]pyrimidines Fungicides Not specified in available search results.
tandfonline.combeilstein-journals.orgnih.govTriazolo[4,3-a]pyrazines Medicinal Chemistry Dipeptidyl peptidase IV (DPP-IV)

Information compiled from reviews on the applications of these heterocyclic systems. tandfonline.comresearchgate.net

The exploration of 8-Methoxy- tandfonline.combeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazine and its derivatives as chemical tools could provide valuable insights into fundamental biological processes in agriculturally significant organisms, potentially paving the way for the development of novel crop protection strategies.

Q & A

Q. What are the common synthetic routes for preparing 8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine derivatives?

The synthesis typically involves cyclization of hydrazine intermediates. A widely used method starts with 2,3-dichloropyrazine, which is converted to 2-chloro-3-hydrazinopyrazine. This intermediate undergoes cyclization with acid halides (e.g., carbonyldiimidazole) to form the triazolopyrazine core. Methoxy groups are introduced via nucleophilic substitution or during cyclization steps. For example, ethyl 2-amino-2-(2-benzyl-hydrazono)acetate can be cyclized to yield 2-benzyl-substituted derivatives, with subsequent functionalization at position 8 .

Q. What biological activities are associated with [1,2,4]triazolo[4,3-a]pyrazine derivatives?

Derivatives exhibit diverse pharmacological properties, including antimicrobial activity and receptor antagonism. For instance, 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one shows potent activity against gram-negative bacteria (MICs 12.5 µg/mL). Other derivatives act as adenosine A1/A2A receptor antagonists, with IC₅₀ values in the nanomolar range, indicating potential for neurological or cardiovascular applications .

Q. How is the quantitative determination of [1,2,4]triazolo[4,3-a]pyrazine derivatives performed?

Potentiometric titration with 0.1 M perchloric acid in anhydrous acetic acid is a validated method. For example, 0.250 g of the compound is dissolved in acetic anhydride, titrated until the first potential jump. The method achieves ±0.22% uncertainty, with impurities (e.g., oxidation byproducts) monitored via HPLC to ensure ≤0.5% total impurities .

Advanced Research Questions

Q. How can synthetic limitations in substituent diversity at position 7 of the triazolo[4,3-a]pyrazine scaffold be addressed?

Traditional methods restrict N7-substituents due to cyclization constraints. Advanced approaches employ carbonyl reagents (e.g., diethyl oxalate) to modify position 3, enabling post-cyclization functionalization. For example, reductive alkylation or cross-coupling reactions can introduce aryl/alkyl groups at position 7, expanding structural diversity for SAR studies .

Q. What strategies optimize the design of dual c-Met/VEGFR-2 inhibitors using [1,2,4]triazolo[4,3-a]pyrazine derivatives?

Incorporating 4-oxo-pyridazinone moieties enhances kinase inhibition. Derivatives are synthesized via Suzuki coupling or nucleophilic substitution to introduce hydrophobic groups (e.g., trifluoromethyl) at position 3. IC₅₀ values against A549 and HeLa cells (≤1 µM) correlate with c-Met/VEGFR-2 binding affinity, validated by kinase assays and molecular docking .

Q. How are stability and decomposition pathways of [1,2,4]triazolo[4,3-a]pyrazine derivatives characterized?

Accelerated stability studies under heat/humidity identify degradation products. For example, 7-(4-fluorobenzyl)-3-thioxo derivatives oxidize to dione impurities under oxidative conditions. HPLC-MS and NMR track decomposition, while thermogravimetric analysis (TGA) assesses thermal stability. Storage recommendations (e.g., inert atmosphere, low humidity) are derived from mass loss data (≤0.5% after drying) .

Q. What methodologies validate the pharmacological efficacy of adenosine receptor antagonists in this series?

Radioligand binding assays (e.g., using [³H]DPCPX for A1 receptors) determine Ki values. Functional cAMP assays in HEK293 cells confirm antagonism. For instance, 8-amino-6-(benzylpiperazin-1-yl)phenyl derivatives show sub-micromolar Ki values, with selectivity profiles optimized via substituent tuning at positions 2 and 8 .

Methodological Tables

Table 1. Key Synthetic Intermediates and Their Applications

IntermediateApplicationReference
2-Chloro-3-hydrazinopyrazineCore cyclization for triazolo[4,3-a]pyrazine
Ethyl 1,2,4-triazole-3-carboxylatePrecursor for 8-amino derivatives
8-Chloro-triazolopyrazineSubstrate for nucleophilic substitution

Table 2. Analytical Parameters for Quantitative Determination

ParameterValue/DescriptionReference
Titrant0.1 M perchloric acid in acetic anhydride
Uncertainty≤0.22%
Impurity limit (HPLC)≤0.5% total impurities

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.